An In-Depth Technical Guide to N-Phenylpropanamide-d5 (CAS 620-71-3) as a Labeled Standard
An In-Depth Technical Guide to N-Phenylpropanamide-d5 (CAS 620-71-3) as a Labeled Standard
This guide provides a comprehensive technical overview of N-Phenylpropanamide-d5, a critical labeled internal standard for researchers, analytical scientists, and professionals in drug development and forensic toxicology. We will delve into its fundamental properties, the rationale behind its use, and practical, field-proven methodologies.
Introduction: The Imperative for Stable Isotope Labeled Standards in Modern Analytics
In the landscape of quantitative analysis, particularly when employing highly sensitive techniques like mass spectrometry (MS), achieving accuracy and precision is paramount. Bioanalytical methods, forensic toxicology, and pharmaceutical research often contend with complex matrices (e.g., blood, urine, tissue) that can introduce significant variability and interfere with analyte detection.[1][2] This is where the principle of isotope dilution mass spectrometry (IDMS) and the use of stable isotope labeled (SIL) internal standards become indispensable.[3][4][5]
A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[6][7] N-Phenylpropanamide-d5 is the deuterated analogue of N-Phenylpropanamide (also known as Propionanilide).[8][9] By introducing a known quantity of the SIL standard into a sample at the earliest stage of preparation, it experiences the same processing conditions—extraction, derivatization, and injection—as the native (unlabeled) analyte.[10] Because the SIL standard is chemically identical to the analyte, it co-elutes chromatographically but is differentiated by the mass spectrometer due to its higher mass. This allows it to act as a perfect proxy, correcting for analyte loss during sample preparation and for matrix effects (ion suppression or enhancement) during ionization, thereby ensuring highly reliable quantification.[1][2][10]
Compound Profile: N-Phenylpropanamide-d5
N-Phenylpropanamide-d5 is the deuterated form of N-Phenylpropanamide, a compound recognized as a degradation product and potential biomarker of smoked Fentanyl.[8][9][11] This relationship makes it particularly crucial in forensic and clinical toxicology for the accurate detection and quantification of Fentanyl exposure.[9][12][13]
Chemical and Physical Properties
A comparative summary of the properties of N-Phenylpropanamide and its d5-labeled counterpart is essential for analytical method development.
| Property | N-Phenylpropanamide (Propionanilide) | N-Phenylpropanamide-d5 (Propionanilide-d5) |
| CAS Number | 620-71-3[14][15] | 620-71-3 (for the unlabeled structure) |
| Molecular Formula | C₉H₁₁NO[11][14][15][] | C₉D₅H₆NO[8] |
| Molecular Weight | 149.19 g/mol [11][14][15][] | 154.22 g/mol [8][9] |
| Appearance | White to off-white or light yellow solid/powder[14][15] | Off-White Solid[9] |
| Solubility | Soluble in organic solvents like ethanol and acetone; slightly soluble in Ethyl Acetate and Methanol. Limited solubility in water.[14][15] | Assumed to be similar to the unlabeled compound. |
| Melting Point | 105.0 to 109.0 °C | Not specified, but expected to be very similar to the unlabeled compound. |
Note: The CAS number 620-71-3 refers to the core N-Phenylpropanamide structure. Labeled compounds often share the CAS number of the parent molecule, with the isotopic labeling specified in the compound name and description.
Structural Comparison and Isotopic Labeling
The key difference lies in the substitution of five hydrogen atoms with deuterium on the ethyl group. This specific labeling provides a 5 Dalton mass shift, which is ideal for mass spectrometry, preventing isotopic overlap between the analyte and the internal standard.
Caption: Chemical structures of N-Phenylpropanamide and its deuterated analog.
Synthesis and Quality Control of Labeled Standards
The synthesis of deuterated compounds is a specialized process.[17] Methods can include using deuterated starting materials, such as deuterated reducing agents to reduce an amide, or metal-catalyzed hydrogen-deuterium exchange.[18][19] For N-Phenylpropanamide-d5, a common route would involve reacting aniline with deuterated propionyl chloride or a similar deuterated precursor.[17]
Causality in Synthesis: The choice of synthetic route is critical to ensure the stability of the deuterium labels. Labels must be placed on non-exchangeable positions. Placing deuterium on heteroatoms like oxygen or nitrogen, or on carbons alpha to certain functional groups, can lead to back-exchange with protons from the solvent (e.g., water, methanol), compromising the standard's integrity.[6] The labeling on the ethyl group in N-Phenylpropanamide-d5 is stable under typical analytical conditions.
Self-Validating Quality Control: A reliable labeled standard must undergo rigorous quality control.
-
Identity Confirmation: Verified using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Chemical Purity: Assessed by chromatography (HPLC, GC) to ensure the absence of other chemical compounds.
-
Isotopic Purity: This is the most critical parameter. It is determined by mass spectrometry and indicates the percentage of the compound that is correctly labeled. High isotopic purity is essential to prevent the unlabeled portion of the standard from contributing to the analyte's signal, which would lead to inaccurate quantification.[10]
Application in Quantitative Analysis: Isotope Dilution LC-MS/MS
The primary application for N-Phenylpropanamide-d5 is as an internal standard for the quantification of N-Phenylpropanamide, often in the context of Fentanyl analysis, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][20][21]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a definitive quantitative technique that relies on altering the natural isotopic composition of the analyte in a sample.[4]
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